molecular formula C11H11BrO4 B105719 Dimethyl 4-(bromomethyl)isophthalate CAS No. 16281-94-0

Dimethyl 4-(bromomethyl)isophthalate

Cat. No. B105719
CAS RN: 16281-94-0
M. Wt: 287.11 g/mol
InChI Key: ANRZBUXUDASAAN-UHFFFAOYSA-N
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Description

Dimethyl 4-(bromomethyl)isophthalate is a chemical compound with the molecular formula C11H11BrO4 . It contains a total of 27 bonds, including 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aromatic esters .


Molecular Structure Analysis

The molecular structure of Dimethyl 4-(bromomethyl)isophthalate includes a six-membered aromatic ring and two ester groups . The InChI code for this compound is 1S/C11H11BrO4/c1-15-10(13)7-3-4-8(6-12)9(5-7)11(14)16-2/h3-5H,6H2,1-2H3 .


Physical And Chemical Properties Analysis

Dimethyl 4-(bromomethyl)isophthalate is a solid or liquid compound . It has a molecular weight of 287.11 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.

Scientific Research Applications

Chemical Synthesis

Dimethyl 4-(bromomethyl)isophthalate is used in chemical synthesis . It can be used as a reagent or building block in the synthesis of more complex molecules. The bromomethyl group can undergo various reactions, such as substitution reactions, to form new bonds and create new compounds .

Material Science

In material science, this compound can be used in the production of polymers . The ester groups in the molecule can participate in polymerization reactions, leading to the formation of polyesters .

Chromatography

Dimethyl 4-(bromomethyl)isophthalate can be used in chromatography, a method used to separate mixtures . The compound can be used as a stationary phase or as a component of the mobile phase .

Environmental Science

This compound has been studied in the context of environmental science . Specifically, a yeast strain, Trichosporon DMI-5-1, has been found to degrade dimethyl phthalate esters (DMPEs), including dimethyl 4-(bromomethyl)isophthalate . This could have implications for the bioremediation of environments contaminated with these types of compounds .

Plasticizers

Dimethyl 4-(bromomethyl)isophthalate belongs to the family of phthalate esters (PAEs), which are mainly used as plasticizers and additives to provide flexibility and workability in plastic products .

Dyeing Properties

Dimethyl isophthalate (DMI), one of the isomers of DMPEs, is mainly used to synthesize sodium dimethyl isophthalate-5-sulfonate to improve the dyeing properties of polyesters .

Safety and Hazards

Dimethyl 4-(bromomethyl)isophthalate is classified as a dangerous compound. It has been assigned the signal word “Danger” and is associated with hazard statements H301, H311, H331, and H341 . Precautionary measures include avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-15-10(13)7-3-4-8(6-12)9(5-7)11(14)16-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRZBUXUDASAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50565437
Record name Dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 4-(bromomethyl)isophthalate

CAS RN

16281-94-0
Record name Dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of dimethyl 4-methylisophthlate (Chemical Formula 4) (4 g, 19.2 mmol) in distilled dichloromethane were added N-bromosuccinimide (NBS, 4.8 g, 26.9 mmol) and benzoic peroxyanhydride (0.47 g, 19.2 mmol), followed by reaction at 80° C. for 24 hours in a pressure vessel with constant stirring. The reaction progress was monitored by TLC [Hex:EA=3:1]. When the reaction was detected to have reached completion, saturated NaHCO3 was added to the reaction mixture, followed by extraction with dichloromethane. The organic layer thus formed was dried over anhydrous MgSO4, filtered and concentrated in a vacuum. The purification of the concentrate through column chromatography [Hexane: EtOAc=20:1] produced 4 g of dimethyl 4-(bromomethyl)isophthalate (Chemical Formula 5) (70%).
Quantity
4 g
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4.8 g
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0.47 g
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Synthesis routes and methods II

Procedure details

4-Methyl-isophthalic acid dimethyl ester (1.06 g, 5.10 mmol), N-bromosuccinimide (1.00 g, 5.61 mmol) and 1,1′-azobis(cyclohexanecarbonitrile) (0.31 g, 1.27 mmol) were suspended in carbon tetrachloride (22 mL) and the resulting mixture was refluxed for 16 hours under N2. The orange solution was concentrated under reduced pressure and the resulting orange residue was purified via column chromatography on silica gel (hexanes:EtOAc, 7:1, v/v). 4-Bromomethyl-isophthalic acid dimethyl ester was isolated as a yellow crystalline solid (1.05 g, 72%). 1H NMR (CDCl3) δ 3.95 (s, 3H), 3.97 (s, 3H), 4.96 (s, 2H), 7.57 (d, 1H, J=9.0 Hz), 8.13 (dd, 1H, J=9.0, 3.0 Hz), 8.62 (d, 1H, J=3.0 Hz).
Quantity
1.06 g
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reactant
Reaction Step One
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1 g
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reactant
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0.31 g
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reactant
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22 mL
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Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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